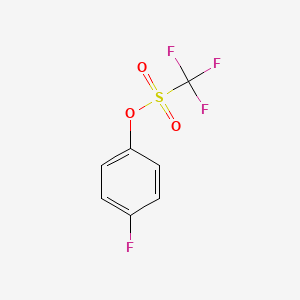

4-Fluorophenyl trifluoromethanesulfonate

Description

4-Fluorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4F4O3S. It is a triflate ester derived from 4-fluorophenol and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .

Properties

IUPAC Name |

(4-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHSEZUGDOTYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired triflate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products .

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to slightly elevated temperatures, typically under an inert atmosphere.

Major Products Formed

The major products formed from reactions involving this compound are the substituted derivatives of the nucleophiles used. For example, reacting with an amine would yield a 4-fluorophenyl amine derivative .

Scientific Research Applications

Applications in Organic Synthesis

-

Electrophilic Fluorination :

- 4-FPTS serves as an electrophilic fluorine source in various organic transformations. Its fluorinated structure enhances reactivity compared to non-fluorinated analogs, making it valuable for introducing fluorine into organic molecules.

-

Polymerization Initiator :

- The compound is used to initiate polymerization reactions. Research indicates that the structure of co-monomers significantly influences the kinetics and efficiency of these polymerization processes.

- Solvolysis Studies :

Case Study 1: Polymerization Kinetics

A study investigated the initiation of polymerization using 4-FPTS with various co-monomers. Results indicated that the electronic properties of co-monomers affected the rate of polymerization significantly, showcasing the versatility of 4-FPTS in controlling polymer characteristics.

Case Study 2: Medicinal Chemistry Applications

Research has highlighted the role of trifluoromethyl groups, including those from compounds like 4-FPTS, in enhancing the pharmacological properties of drugs. The incorporation of fluorinated moieties is linked to improved metabolic stability and bioactivity .

Comparison with Related Compounds

The following table summarizes key features of compounds structurally related to 4-Fluorophenyl trifluoromethanesulfonate:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Diphenylsulfonium Triflate | Sulfonium salt | Commonly used as a photoinitiator |

| (4-Methylphenyl)diphenylsulfonium Triflate | Sulfonium salt | Different electronic properties due to methyl group |

| Benzyl Diphenyl Sulfonium Triflate | Sulfonium salt | Less reactive than 4-fluorophenyl variant |

The unique fluorinated structure of 4-FPTS enhances its reactivity and solubility compared to these similar compounds, making it particularly valuable for high-performance applications in photopolymerization processes.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl trifluoromethanesulfonate involves its role as an electrophilic reagentThe trifluoromethanesulfonate group acts as a good leaving group, making the reaction efficient and selective .

Comparison with Similar Compounds

Similar Compounds

- 4-Iodophenyl trifluoromethanesulfonate

- 4-Bromophenyl trifluoromethanesulfonate

- 4-Methoxyphenyl trifluoromethanesulfonate

Uniqueness

4-Fluorophenyl trifluoromethanesulfonate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the electronic properties of the compound. This fluorine substitution can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its halogenated counterparts .

Biological Activity

4-Fluorophenyl trifluoromethanesulfonate (C7H4F3O3S), a fluorinated organic compound, has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4F3O3S

- Molecular Weight : Approximately 227.17 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in common organic solvents such as dichloromethane and tetrahydrofuran.

This compound primarily functions as an electrophilic reagent, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as an excellent leaving group, enhancing the reactivity of the compound with various nucleophiles including amines, alcohols, and thiols . This property is crucial for its application in synthesizing biologically active molecules.

Applications in Biological Research

-

Synthesis of Bioactive Compounds :

- The compound is utilized in the synthesis of various pharmaceuticals, where it introduces the 4-fluorophenyl group into target molecules. This modification can enhance biological activity and metabolic stability.

-

Histone Deacetylase Inhibition :

- Research indicates that fluorinated compounds, including derivatives of this compound, exhibit inhibitory effects on histone deacetylases (HDACs). For instance, studies have shown that introducing fluorine at specific positions can increase potency against HDACs, which are critical targets in cancer therapy .

- Antimicrobial and Anticancer Activity :

Case Study 1: Synthesis of HDAC Inhibitors

A study investigated the impact of fluorination on the design of HDAC inhibitors. Compounds synthesized using this compound showed enhanced inhibition against HDAC1-3 compared to their non-fluorinated counterparts. The study highlighted that increased fluorination could improve selectivity and potency against specific isoenzymes .

Case Study 2: Reactivity with Nucleophiles

In a series of experiments, this compound was reacted with various nucleophiles under controlled conditions. The results indicated high yields of substituted products, confirming its utility as a versatile reagent in organic synthesis .

Research Findings

Q & A

Basic: What are the primary synthetic applications of 4-fluorophenyl trifluoromethanesulfonate in organic chemistry, and how can its reactivity be optimized in nucleophilic substitution reactions?

Answer:

this compound is widely used as an electrophilic reagent due to the triflate group’s superior leaving ability. Key applications include:

- Suzuki-Miyaura Cross-Coupling: The triflate group facilitates palladium-catalyzed coupling with aryl boronic acids, enabling the synthesis of biaryl structures. Optimize reaction conditions (e.g., Pd(OAc)₂ catalyst, ligand selection, and base) to enhance yields .

- SN2 Reactions: React with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF, THF). Monitor reaction progress via TLC or HPLC to avoid over-substitution .

- Purity Considerations: Use ≥95% purity (validated by GC or HPLC) to minimize side reactions. Pre-dry the compound under vacuum to remove moisture, which can hydrolyze the triflate group .

Basic: How is this compound characterized spectroscopically, and what analytical methods ensure structural fidelity?

Answer:

Critical characterization methods include:

- ¹H/¹³C NMR: Identify the 4-fluorophenyl moiety (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and triflate group (¹⁹F NMR signal at δ -78 to -80 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with mass accuracy <5 ppm.

- FT-IR: Validate the sulfonate ester group (S=O stretching at 1250–1350 cm⁻¹) .

Advanced: How do computational methods like QSAR and molecular docking elucidate the role of this compound derivatives in drug discovery?

Answer:

Derivatives of this compound (e.g., imidazol-5-ones) are studied for anti-cancer activity via:

- QSAR Modeling: Develop regression models (R² > 0.8) correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity. Validate using leave-one-out cross-validation (Q² > 0.6) .

- Molecular Docking: Simulate binding interactions with targets like Polo-like kinase 1 (Plk1). Prioritize derivatives with high docking scores (e.g., ΔG < -9 kcal/mol) and favorable pharmacokinetics (Lipinski compliance) .

- Pharmacokinetic Analysis: Use ADMET predictors to assess solubility (LogP < 5) and metabolic stability (CYP450 inhibition assays) .

Advanced: What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions, and how can competing pathways be suppressed?

Answer:

The 4-fluorophenyl group’s electron-withdrawing effect enhances the electrophilicity of the triflate, favoring oxidative addition in Pd-catalyzed reactions. To mitigate side reactions:

- Ligand Screening: Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate and reduce β-hydride elimination .

- Solvent Optimization: Employ anhydrous toluene or dioxane to prevent hydrolysis.

- Kinetic Studies: Track reaction rates via in situ IR to identify competing pathways (e.g., homocoupling) and adjust catalyst loading (0.5–2 mol%) .

Advanced: How does this compound function in photoinitiation systems, and what experimental parameters control its efficiency in photopolymerization?

Answer:

As a photoactive component (e.g., in iodonium salts), it generates radicals under UV/visible light:

- Mechanism: Photoexcitation cleaves the C-I bond, releasing reactive species that initiate polymerization. Monitor using real-time FT-IR to track monomer conversion .

- Wavelength Tuning: Match absorption maxima (e.g., 300–400 nm) with light sources (e.g., LED@365 nm). Add photosensitizers (e.g., camphorquinone) for broader activation .

- Oxygen Inhibition: Conduct reactions under nitrogen or use thiol-ene systems to counteract oxygen quenching .

Advanced: What strategies resolve contradictions in reported catalytic activity data for trifluoromethanesulfonate derivatives in asymmetric synthesis?

Answer:

Discrepancies often arise from solvent effects or counterion interactions. Mitigation strategies include:

- Solvent Dielectric Screening: Compare yields in low-polarity (e.g., CH₂Cl₂) vs. polar solvents (e.g., DMSO) to isolate dielectric impacts .

- Counterion Exchange: Substitute sodium triflate with 4-fluorophenyl triflate to assess ion-pairing effects in Mannich reactions .

- Kinetic Isotope Effects (KIE): Perform deuterium labeling to probe rate-determining steps (e.g., KIE > 2 indicates proton transfer) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential release of toxic gases (e.g., SO₂ from triflate decomposition) .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent streams .

Advanced: How can the hydrolytic stability of this compound be modulated for aqueous-phase reactions?

Answer:

- Surfactant Stabilization: Encapsulate the compound in micelles (e.g., SDS) to shield the triflate group from water .

- pH Control: Maintain mildly acidic conditions (pH 4–6) to slow hydrolysis. Avoid alkaline media, which accelerate degradation .

- Co-solvent Systems: Use water-miscible solvents (e.g., acetone, 1,4-dioxane) to reduce aqueous exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.